molecular formula C24H31NO6 B402111 2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402111
M. Wt: 429.5g/mol
InChI Key: PMCZZKWBWGJKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydroquinoline core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This step often involves a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions to form the hexahydroquinoline core.

    Functional Group Modifications: Subsequent steps involve the introduction of ethoxy and methoxy groups through etherification reactions. These reactions typically require the use of strong bases like sodium hydride (NaH) and ethyl iodide (C2H5I) under anhydrous conditions.

    Final Esterification: The final step involves the esterification of the carboxyl group using ethoxyethanol in the presence of a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, utilizing large-scale reactors and continuous flow processes to ensure efficiency and consistency. Key considerations include maintaining precise reaction conditions and using high-purity reagents to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

    Reduction: Formation of 2-ethoxyethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The hexahydroquinoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the treatment of neurological disorders, cardiovascular diseases, and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Ethoxyethyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Ethoxyethyl 4-(4-ethoxy-3-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-(ethyloxy)ethyl 4-[4-(ethyloxy)-3-(methyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5g/mol

IUPAC Name

2-ethoxyethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H31NO6/c1-5-29-12-13-31-24(27)21-15(3)25-17-8-7-9-18(26)23(17)22(21)16-10-11-19(30-6-2)20(14-16)28-4/h10-11,14,22,25H,5-9,12-13H2,1-4H3

InChI Key

PMCZZKWBWGJKNA-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C

Origin of Product

United States

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